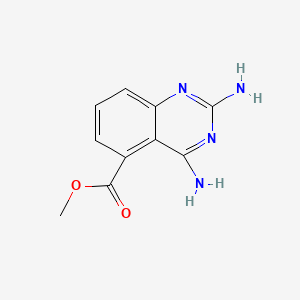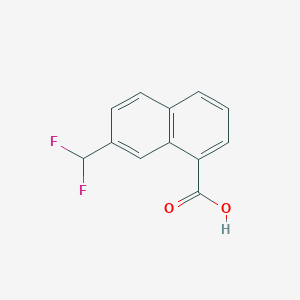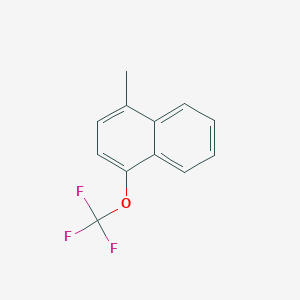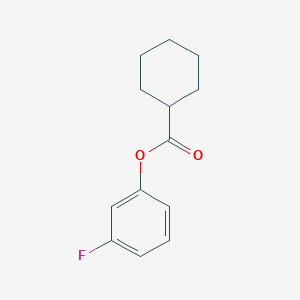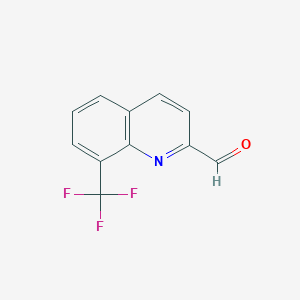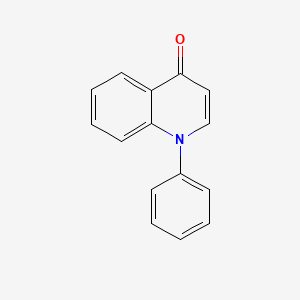![molecular formula C11H17NO2Si B11884763 N-[4-(Trimethylsilyl)phenyl]glycine CAS No. 93621-84-2](/img/structure/B11884763.png)
N-[4-(Trimethylsilyl)phenyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(Trimethylsilyl)phenyl)amino)acetic acid is an organic compound that features a trimethylsilyl group attached to a phenyl ring, which is further connected to an amino acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Trimethylsilyl)phenyl)amino)acetic acid typically involves the reaction of 4-(Trimethylsilyl)aniline with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-(Trimethylsilyl)aniline attacks the electrophilic carbon of chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-(Trimethylsilyl)phenyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-((4-(Trimethylsilyl)phenyl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((4-(Trimethylsilyl)phenyl)amino)acetic acid involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes. The amino acetic acid moiety can interact with enzymes and receptors, potentially leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trimethylsilyl)aniline: Shares the trimethylsilyl group but lacks the amino acetic acid moiety.
Chloroacetic acid: Contains the acetic acid moiety but lacks the trimethylsilyl and phenyl groups.
2-Aminoacetic acid (Glycine): Contains the amino acetic acid moiety but lacks the trimethylsilyl and phenyl groups.
Uniqueness
2-((4-(Trimethylsilyl)phenyl)amino)acetic acid is unique due to the combination of the trimethylsilyl group, phenyl ring, and amino acetic acid moiety. This unique structure imparts specific chemical and physical properties that are not found in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
93621-84-2 |
|---|---|
Molekularformel |
C11H17NO2Si |
Molekulargewicht |
223.34 g/mol |
IUPAC-Name |
2-(4-trimethylsilylanilino)acetic acid |
InChI |
InChI=1S/C11H17NO2Si/c1-15(2,3)10-6-4-9(5-7-10)12-8-11(13)14/h4-7,12H,8H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
FQPTVWJBBVNLQU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=C(C=C1)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



